

4-Acetyl-N,N-dimethylbenzamide CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-N,N-dimethylbenzamide

Cat. No.: B2502619

[Get Quote](#)

An In-Depth Technical Guide to 4-Acetyl-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of **4-Acetyl-N,N-dimethylbenzamide**, a substituted aromatic amide of interest to researchers in synthetic chemistry, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, safety and handling, and expected analytical characterization. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.

Core Compound Identification

4-Acetyl-N,N-dimethylbenzamide is a disubstituted benzene derivative featuring an acetyl group and an N,N-dimethylcarboxamide group in a para-arrangement. This structure makes it a valuable intermediate, offering two distinct functional groups for further chemical modification.

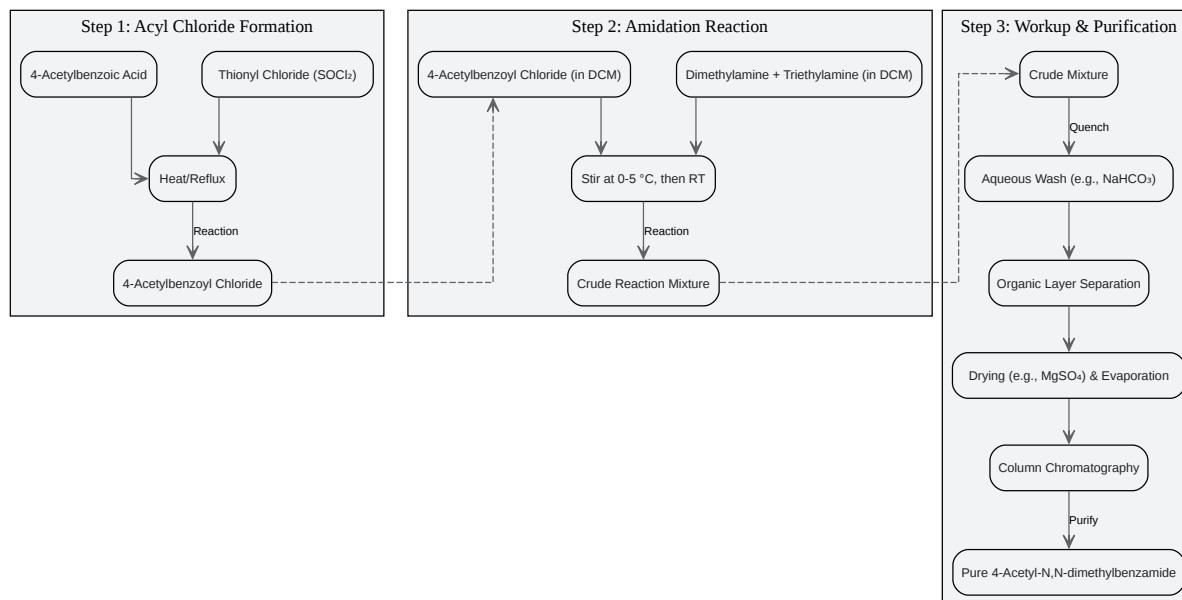
Identifier	Value	Source
CAS Number	1008119-09-2	
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1] [2]
IUPAC Name	4-acetyl-N,N-dimethylbenzamide	[1]
Molecular Weight	191.23 g/mol	[1]
SMILES	CC(=O)C1=CC=C(C=C1)C(=O)N(C)C	[1] [2]
InChIKey	KADXGLUHGAXACG-UHFFFAOYSA-N	[1]

Physicochemical and Computed Properties

The compound's physical state and computed properties are essential for planning experiments, including solvent selection, reaction conditions, and purification strategies.

Property	Value	Source
Physical Form	Solid	
Boiling Point	357.4 ± 25.0 °C at 760 mmHg	
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	37.4 Å ²	[1]

Synthesis Protocol: Amidation of 4-Acetylbenzoyl Chloride


While this compound is commercially available for research purposes, *de novo* synthesis may be required for various applications. The most direct and reliable method is the nucleophilic acyl substitution of 4-acetylbenzoyl chloride with dimethylamine. The following protocol is adapted from a standard procedure for the synthesis of analogous tertiary benzamides.^[2]

Rationale for Experimental Design

The chosen methodology is a classic Schotten-Baumann-type reaction. The core principle is the reaction between an acyl chloride and an amine.

- **Acyl Chloride Activation:** The carboxylic acid precursor (4-acetylbenzoic acid) is first converted to the more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl_2) or oxalyl chloride.
- **Nucleophilic Attack:** Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
- **Base Scavenging:** The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine, such as triethylamine (Et_3N), is added to neutralize the HCl.^[2] This is critical because the protonation of dimethylamine by HCl would render it non-nucleophilic, halting the reaction.
- **Solvent Choice:** Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which simplifies product isolation.^[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **4-Acetyl-N,N-dimethylbenzamide**.

Detailed Experimental Protocol

Step A: Preparation of 4-Acetylbenzoyl Chloride

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetylbenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2) (approx. 2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.
- Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCl gas ceases.
- Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield crude 4-acetylbenzoyl chloride, which can often be used in the next step without further purification.

Step B: Synthesis of **4-Acetyl-N,N-dimethylbenzamide**

- Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve dimethylamine (e.g., 2.0 M solution in THF, 1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0-5 °C using an ice bath.[\[2\]](#)
- Reagent Addition: Dissolve the 4-acetylbenzoyl chloride (1.0 eq) from Step A in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[\[2\]](#)
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO_3 , and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure **4-Acetyl-N,N-dimethylbenzamide**.

Applications and Research Context

Currently, **4-Acetyl-N,N-dimethylbenzamide** is primarily supplied for research and development purposes. While specific biological activities for this exact compound are not extensively documented in peer-reviewed literature, its chemical structure is of significant interest.

- Synthetic Intermediate: The benzamide scaffold is a core component in numerous pharmacologically active molecules.^{[3][4]} The presence of a ketone (the acetyl group) and a stable tertiary amide provides two orthogonal points for chemical elaboration, making it a versatile building block for constructing more complex molecules in drug discovery programs.
- Fragment-Based Drug Discovery: As a relatively small molecule with distinct functional groups, it can be used in fragment-based screening to identify binding interactions with biological targets.
- Reference Standard: It may be used as a reference standard for the analytical characterization of related compounds or as a starting material in the synthesis of potential impurities for pharmaceutical development.

Spectroscopic Characterization (Expected Data)

Accurate structural confirmation is paramount. The following data represent the expected spectroscopic signatures for **4-Acetyl-N,N-dimethylbenzamide**, based on its structure and data from analogous compounds like N,N,4-trimethylbenzamide.^[5]

Technique	Expected Observations
¹ H NMR	Aromatic Protons: Two doublets in the aromatic region (~7.4-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be further downfield. N-Methyl Protons: A broad singlet (or two closely spaced singlets due to restricted rotation around the C-N amide bond) around ~3.0 ppm, integrating to 6H. Acetyl Protons: A sharp singlet at ~2.6 ppm, integrating to 3H.
¹³ C NMR	Carbonyl Carbons: Two signals in the downfield region: one for the amide carbonyl (~170 ppm) and one for the ketone carbonyl (~197 ppm). Aromatic Carbons: Four signals in the aromatic region (~127-142 ppm). N-Methyl Carbons: A signal (or two) around ~35-40 ppm. Acetyl Carbonyl: A signal around ~27 ppm.
IR Spectroscopy	Amide C=O Stretch: A strong, sharp absorption band around 1630-1650 cm ⁻¹ . Ketone C=O Stretch: A strong, sharp absorption band around 1680-1690 cm ⁻¹ . C-H Aromatic Stretch: Bands above 3000 cm ⁻¹ . C-H Aliphatic Stretch: Bands just below 3000 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A peak corresponding to the molecular weight (e.g., m/z = 191 for [M] ⁺ in EI-MS or 192 for [M+H] ⁺ in ESI-MS). Key Fragments: Expect fragmentation patterns corresponding to the loss of dimethylamine and cleavage at the acetyl group.

Safety, Handling, and Storage

As a laboratory chemical, **4-Acetyl-N,N-dimethylbenzamide** requires careful handling.

- Hazard Classification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling Precautions: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetyl-N,N-dimethylbenzamide | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Acetyl-N,N-dimethylbenzamide CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com